N-allyl-2-(1H-imidazol-4-yl)-acetamide
Description
N-Allyl-2-(1H-imidazol-4-yl)-acetamide is a synthetic organic compound featuring an acetamide backbone substituted with an allyl group at the nitrogen atom and a 1H-imidazol-4-yl moiety at the α-carbon.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C8H11N3O/c1-2-3-10-8(12)4-7-5-9-6-11-7/h2,5-6H,1,3-4H2,(H,9,11)(H,10,12) |
InChI Key |
VDLGNMMZAABPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CC1=CN=CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The following table summarizes key structural differences and physicochemical properties between N-allyl-2-(1H-imidazol-4-yl)-acetamide and related compounds:
Key Observations :
- Allyl vs. This may enhance lipophilicity and alter binding kinetics in biological systems.
- Heterocyclic Variations : Unlike triazole-containing analogs (e.g., compound 6m in ), the imidazole ring in the target compound provides a distinct hydrogen-bonding profile due to its nitrogen atom positioning .
Crystallographic and Intermolecular Interactions
- Crystal Packing: The imidazole-4-imines in exhibit triclinic packing with Z’=2 and dihedral angles of ~56° between aromatic planes. Weak interactions (C–H⋯N and π–π stacking) dominate their lattice structures . For the target compound, the allyl group may reduce π–π interactions but introduce new van der Waals forces due to its non-planar geometry.
- Hydrogen Bonding : The imidazole NH and acetamide carbonyl in the target compound are likely to form C–H⋯O/N bonds, similar to compound 6m’s IR data (C=O at 1678 cm⁻¹) .
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